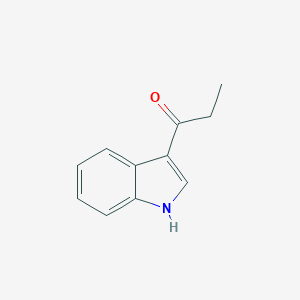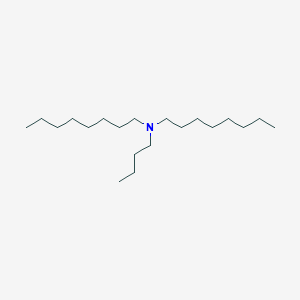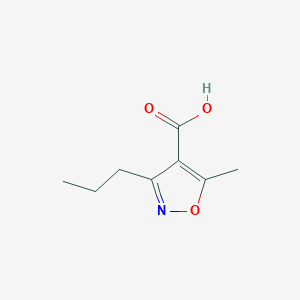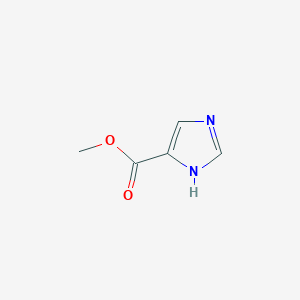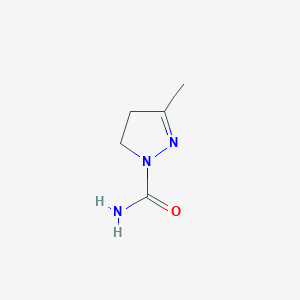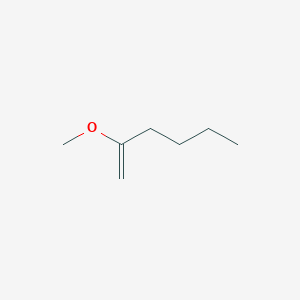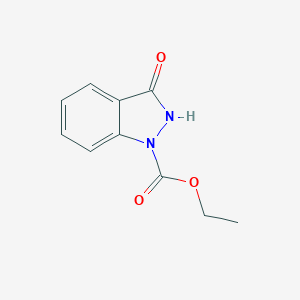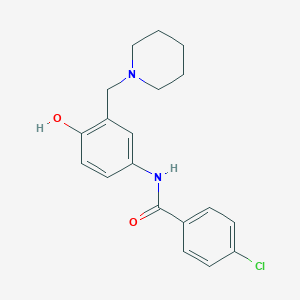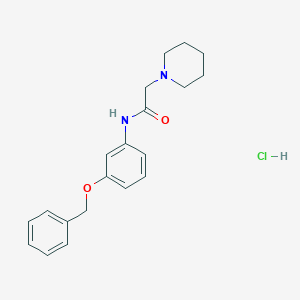
N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride, also known as JNJ-17203212, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has shown promising results in various scientific research studies.
Applications De Recherche Scientifique
N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride has been studied for its potential therapeutic applications in various scientific research studies. One of the main applications of this compound is in the field of pain management. It has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. Additionally, this compound has also been studied for its potential use in the treatment of anxiety and depression.
Mécanisme D'action
The exact mechanism of action of N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride is not fully understood. However, it is believed to act as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. This channel is involved in the transmission of pain signals and is also implicated in anxiety and depression. By blocking the TRPV1 channel, N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride may reduce pain and improve mood.
Effets Biochimiques Et Physiologiques
N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride has been shown to have various biochemical and physiological effects. In animal models, it has been shown to reduce pain sensitivity and improve mood. Additionally, this compound has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride in lab experiments is its selectivity for the TRPV1 channel. This allows for more targeted studies of the role of this channel in pain and mood disorders. However, one of the limitations of using this compound is its hydrophobic nature, which may affect its solubility and bioavailability in vivo.
Orientations Futures
There are several future directions for research on N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride. One direction is to further investigate its potential therapeutic applications in pain management, anxiety, and depression. Additionally, there is a need for more studies on the mechanism of action of this compound and its effects on other physiological systems. Finally, future research may also explore the development of more hydrophilic analogs of N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride to improve its solubility and bioavailability in vivo.
Conclusion
In conclusion, N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride is a promising compound that has shown potential therapeutic applications in pain management, anxiety, and depression. Its selectivity for the TRPV1 channel makes it a valuable tool for studying the role of this channel in various physiological systems. However, further research is needed to fully understand the mechanism of action of this compound and its effects on other physiological systems.
Méthodes De Synthèse
The synthesis of N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride involves the reaction between m-bromoanisole and alpha-piperidineacetamide. This reaction is catalyzed by palladium acetate and triphenylphosphine in the presence of a base. The final product is obtained as a hydrochloride salt after purification using column chromatography.
Propriétés
Numéro CAS |
19515-41-4 |
|---|---|
Nom du produit |
N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride |
Formule moléculaire |
C20H25ClN2O2 |
Poids moléculaire |
360.9 g/mol |
Nom IUPAC |
N-(3-phenylmethoxyphenyl)-2-piperidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C20H24N2O2.ClH/c23-20(15-22-12-5-2-6-13-22)21-18-10-7-11-19(14-18)24-16-17-8-3-1-4-9-17;/h1,3-4,7-11,14H,2,5-6,12-13,15-16H2,(H,21,23);1H |
Clé InChI |
POXQYXMNGWTBEM-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(=O)NC2=CC(=CC=C2)OCC3=CC=CC=C3.Cl |
SMILES canonique |
C1CCN(CC1)CC(=O)NC2=CC(=CC=C2)OCC3=CC=CC=C3.Cl |
Autres numéros CAS |
19647-12-2 |
Synonymes |
N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



